molecular formula C22H18ClNO3 B2941353 N-(2-benzoyl-4-chlorophenyl)-4-ethoxybenzamide CAS No. 313531-56-5

N-(2-benzoyl-4-chlorophenyl)-4-ethoxybenzamide

Cat. No. B2941353
CAS RN: 313531-56-5
M. Wt: 379.84
InChI Key: KOIWMAPVAWSEIT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-benzoyl-4-chlorophenyl)-4-ethoxybenzamide, also known as BCE, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. BCE is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 357.82 g/mol.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-(2-benzoyl-4-chlorophenyl)-4-ethoxybenzamide is its potent anticancer activity, which makes it a promising candidate for the development of new anticancer drugs. N-(2-benzoyl-4-chlorophenyl)-4-ethoxybenzamide is also relatively easy to synthesize, and its synthesis method is well-established. However, one of the limitations of N-(2-benzoyl-4-chlorophenyl)-4-ethoxybenzamide is its low solubility in aqueous solutions, which can make it difficult to use in certain lab experiments.

Future Directions

There are several future directions for the research on N-(2-benzoyl-4-chlorophenyl)-4-ethoxybenzamide. One area of research is the development of new drugs based on N-(2-benzoyl-4-chlorophenyl)-4-ethoxybenzamide for the treatment of cancer and other diseases. Another area of research is the investigation of the mechanism of action of N-(2-benzoyl-4-chlorophenyl)-4-ethoxybenzamide and its effects on various cellular processes. Additionally, further research is needed to explore the potential applications of N-(2-benzoyl-4-chlorophenyl)-4-ethoxybenzamide in the field of neuroscience and the treatment of neurodegenerative diseases such as Alzheimer's disease.

Synthesis Methods

The synthesis of N-(2-benzoyl-4-chlorophenyl)-4-ethoxybenzamide involves the reaction between 2-benzoyl-4-chloroaniline and 4-ethoxybenzoyl chloride in the presence of a base catalyst. The reaction takes place under reflux conditions in an organic solvent such as dichloromethane or chloroform. The resulting product is then purified using column chromatography to obtain pure N-(2-benzoyl-4-chlorophenyl)-4-ethoxybenzamide.

Scientific Research Applications

N-(2-benzoyl-4-chlorophenyl)-4-ethoxybenzamide has been extensively studied for its potential applications in various fields of research. One of the most significant applications of N-(2-benzoyl-4-chlorophenyl)-4-ethoxybenzamide is in the development of new drugs for the treatment of cancer. N-(2-benzoyl-4-chlorophenyl)-4-ethoxybenzamide has been shown to have potent anticancer activity against various cancer cell lines, including breast cancer, lung cancer, and prostate cancer.
In addition to its anticancer activity, N-(2-benzoyl-4-chlorophenyl)-4-ethoxybenzamide has also been studied for its potential applications in the field of neuroscience. N-(2-benzoyl-4-chlorophenyl)-4-ethoxybenzamide has been shown to have neuroprotective effects and can prevent neuronal cell death caused by oxidative stress. N-(2-benzoyl-4-chlorophenyl)-4-ethoxybenzamide has also been studied for its potential applications in the treatment of Alzheimer's disease, as it can inhibit the aggregation of beta-amyloid peptides, which are known to play a role in the development of the disease.

properties

IUPAC Name

N-(2-benzoyl-4-chlorophenyl)-4-ethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18ClNO3/c1-2-27-18-11-8-16(9-12-18)22(26)24-20-13-10-17(23)14-19(20)21(25)15-6-4-3-5-7-15/h3-14H,2H2,1H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOIWMAPVAWSEIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)NC2=C(C=C(C=C2)Cl)C(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-benzoyl-4-chlorophenyl)-4-ethoxybenzamide

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